molecular formula C23H26N4O3 B2874555 3-(3-methoxyphenyl)-1-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034592-98-6

3-(3-methoxyphenyl)-1-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No. B2874555
CAS RN: 2034592-98-6
M. Wt: 406.486
InChI Key: ORTLAPKJHFRDNK-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-1-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.486. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Novel pyrazole derivatives, including those similar to the queried compound, have been synthesized and characterized for their structural properties. For instance, the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, with their structures established based on elemental analysis and spectral data. Such compounds were screened for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential for medical application in cancer research (Hassan, Hafez, & Osman, 2014).

Cytotoxic Activity

  • The in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases has been investigated against four human cancer cell lines, illustrating the potential of these compounds in cancer therapy. The structure-activity relationship was discussed to understand how variations in the chemical structure influence cytotoxicity (Hassan, Hafez, Osman, & Ali, 2015).

Antimicrobial and Antimycobacterial Activities

  • Nicotinic acid hydrazide derivatives, which share structural similarities with the queried compound, have been synthesized and evaluated for antimicrobial and antimycobacterial activities. This research highlights the potential use of pyrazole-based compounds in addressing infectious diseases (R.V.Sidhaye et al., 2011).

Antagonistic Activity on Receptors

  • The molecular interaction of antagonist compounds with receptors, such as the CB1 cannabinoid receptor, has been studied. Such research provides insights into the design of receptor-targeted therapies, potentially applicable to compounds with similar structures to the queried chemical (Shim et al., 2002).

properties

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-N-[oxan-4-yl(pyridin-3-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-27-21(14-20(26-27)17-5-3-7-19(13-17)29-2)23(28)25-22(16-8-11-30-12-9-16)18-6-4-10-24-15-18/h3-7,10,13-16,22H,8-9,11-12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTLAPKJHFRDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC(C3CCOCC3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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